(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
The compound (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule featuring a unique structure that combines a quinoline derivative with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with a suitable quinoline precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Dithiolo Group: The dithiolo moiety can be introduced via a cyclization reaction involving sulfur-containing reagents.
Attachment of the Trimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the trimethoxyphenyl group is attached to the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo group.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
Biologically, the compound might exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery research.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they might be evaluated for anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might lend itself to applications in organic electronics or photonics.
Mechanism of Action
The mechanism by which (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The quinoline core could intercalate with DNA, while the dithiolo group might interact with thiol-containing proteins, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(phenyl)methanone
- (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone
Uniqueness
The uniqueness of (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups on the phenyl ring, along with the dithiolo and quinoline moieties, provides a versatile platform for further functionalization and exploration of new chemical space.
This compound in various scientific and industrial fields.
Properties
Molecular Formula |
C23H23NO5S3 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C23H23NO5S3/c1-23(2)20-18(22(30)32-31-20)14-11-13(26-3)7-8-15(14)24(23)21(25)12-9-16(27-4)19(29-6)17(10-12)28-5/h7-11H,1-6H3 |
InChI Key |
FOMFFOBCKKSSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C=CC(=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
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